(S)-Enilconazole
Overview
Description
(S)-Enilconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in veterinary medicine to treat fungal infections in animals. The compound exhibits broad-spectrum antifungal activity, making it effective against various fungal pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Enilconazole typically involves the following steps:
Formation of the imidazole ring: This is achieved through the reaction of an appropriate aldehyde with an amine and a source of nitrogen, such as ammonium acetate.
Introduction of the enantiomeric center: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired (S)-configuration.
Functionalization of the imidazole ring:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: These include crystallization, filtration, and chromatography to obtain the pure this compound.
Chemical Reactions Analysis
Types of Reactions: (S)-Enilconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
(S)-Enilconazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of imidazole derivatives.
Biology: The compound is used to investigate the mechanisms of antifungal activity and resistance.
Medicine: this compound is studied for its potential use in treating human fungal infections.
Industry: It is used in the development of antifungal coatings and materials.
Mechanism of Action
(S)-Enilconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Clotrimazole: An imidazole derivative used to treat fungal infections.
Miconazole: A widely used imidazole antifungal agent.
Uniqueness of (S)-Enilconazole: this compound is unique due to its specific (S)-enantiomeric form, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its racemic or ®-enantiomeric counterparts. This enantiomeric specificity can result in improved efficacy and reduced side effects.
Properties
IUPAC Name |
1-[(2S)-2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBPKYOVPCNPJY-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H](CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317866 | |
Record name | (S)-Imazalil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-82-3 | |
Record name | (S)-Imazalil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166734-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enilconazole, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Imazalil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENILCONAZOLE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2D57DP4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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